
Methyl tellurocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tellurocyanate is an organotellurium compound with the chemical formula CH₃TeCN It belongs to the class of tellurocyanates, which are less commonly studied compared to their sulfur and selenium counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tellurocyanate can be synthesized by reacting methyl iodide with potassium tellurocyanate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the tellurocyanate ion acting as a nucleophile, displacing the iodide ion from the methyl iodide.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenge in industrial production is the handling of tellurium compounds, which require careful control to prevent decomposition and ensure safety.
Chemical Reactions Analysis
Types of Reactions: Methyl tellurocyanate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into methyl telluride.
Substitution: It can participate in nucleophilic substitution reactions, where the tellurocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Methyl telluride.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl tellurocyanate has several applications in scientific research:
Properties
CAS No. |
878011-63-3 |
|---|---|
Molecular Formula |
C2H3NTe |
Molecular Weight |
168.7 g/mol |
IUPAC Name |
methyl tellurocyanate |
InChI |
InChI=1S/C2H3NTe/c1-4-2-3/h1H3 |
InChI Key |
GXEYBNGHWCHFQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
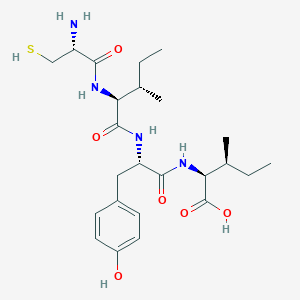
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

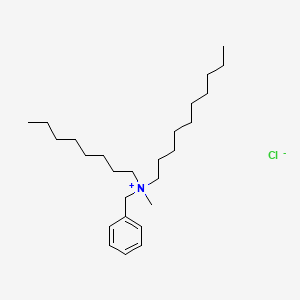
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)

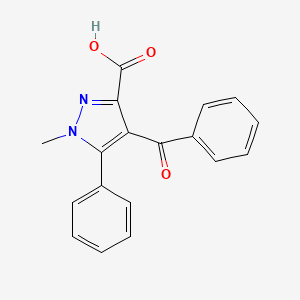

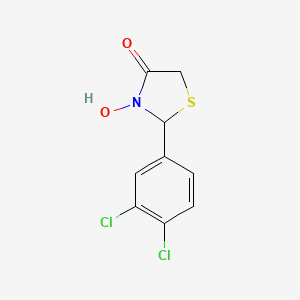
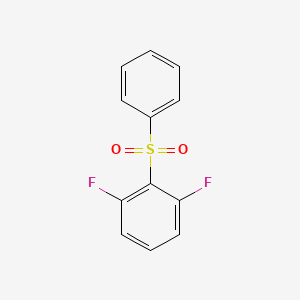
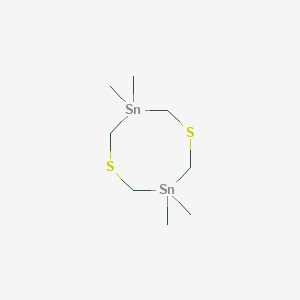

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
